Kankanoside E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

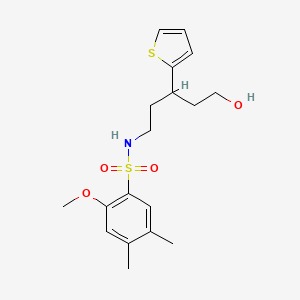

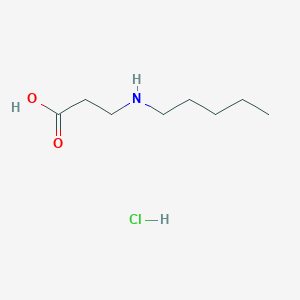

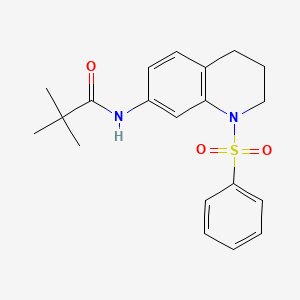

Kankanoside E is a chemical compound with the molecular formula C16H28O8 . It is an acyclic monoterpene glycoside and is isolated from the herb of Rhodiola rosea L .

Synthesis Analysis

A short synthetic approach was developed for the synthesis of a common trisaccharide core found in kankanose, kankanoside F, H1, H2, and I isolated from the medicinally active plant Cistanche tubulosa . All glycosylations were carried out under nonmetallic reaction conditions . Yields were very good in all intermediate steps .Molecular Structure Analysis

The Kankanoside E molecule contains a total of 52 bonds. There are 24 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis

Kankanoside E has a molecular weight of 348.38872 g/mol . It is a solid compound . The IUPAC name for Kankanoside E is (2E,6R)-2,6-dimethyl-8- { [ (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy}oct-2-enoic acid .Aplicaciones Científicas De Investigación

Chemical Structure and Isolation

Kankanoside E, along with other glycosides like kankanosides A-D, is isolated from the methanolic extract of dried stems of Cistanche tubulosa, a plant belonging to the Orobanchaceae family. The determination of its chemical structure was based on chemical and physicochemical evidence, highlighting the significance of natural sources in the discovery of novel compounds (Xie et al., 2006).

Medicinal and Biological Activity

Further research on the stems of Cistanche tubulosa led to the discovery of additional acylated phenylethanoid oligoglycosides, like kankanosides J1, J2, K1, and K2. These compounds, including kankanoside E, were studied for their biological activities, such as the inhibition of D-galactosamine-induced cytotoxicity in mouse hepatocytes (Pan et al., 2010).

Synthetic Studies

The significance of kankanoside E and related compounds in medicinal research is also evident from synthetic studies. For instance, a short synthetic approach for the trisaccharide core common to kankanoside E and other related compounds was developed, highlighting the importance of synthetic chemistry in exploring the potential of natural products (Guchhait & Misra, 2013).

Vasorelaxant Properties

Investigations into the methanolic extract of Cistanche tubulosa, which includes kankanoside E, revealed compounds with vasorelaxant activity. This study underscores the potential therapeutic applications of these compounds in cardiovascular diseases (Yoshikawa et al., 2006).

Propiedades

IUPAC Name |

(E,6R)-2,6-dimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O8/c1-9(4-3-5-10(2)15(21)22)6-7-23-16-14(20)13(19)12(18)11(8-17)24-16/h5,9,11-14,16-20H,3-4,6-8H2,1-2H3,(H,21,22)/b10-5+/t9-,11-,12-,13+,14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXBWGQSBSJEOT-FHMJDAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)CCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kankanoside E | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B2959711.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2959720.png)

![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)